(5-Tert-butyl-2-methylfuran-3-yl)methanol
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Overview
Description
(5-Tert-butyl-2-methylfuran-3-yl)methanol is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . The compound features a furan ring substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position, with a methanol group attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methylfuran-3-yl)methanol typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides and bases.
Attachment of the methanol group: This step involves the reduction of a corresponding aldehyde or ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (5-Tert-butyl-2-methylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives using catalysts such as palladium on carbon.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, bases, and nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(5-Tert-butyl-2-methylfuran-3-yl)methanol is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(5-Tert-butyl-2-methylfuran-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-Tert-butyl-2-methylfuran-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness: (5-Tert-butyl-2-methylfuran-3-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(5-tert-butyl-2-methylfuran-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5,11H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKNQNXYLSMNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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